Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is a complex organometallic compound that features a combination of cyclopentyl, di(propan-2-yl)phosphane, dichloropalladium, and iron
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphane with a palladium precursor, such as palladium(II) chloride, in the presence of an iron source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are typically employed.
Substitution: Ligand exchange reactions may involve the use of various phosphine ligands or other coordinating species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in the formation of new complexes with different ligands.
Scientific Research Applications
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and their effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal-based drugs have shown promise.
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron exerts its effects involves the coordination of the metal centers with various substrates. The palladium center, in particular, plays a crucial role in catalytic processes by facilitating the activation and transformation of organic molecules. The iron center may also contribute to the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex
- Dichloro(1,1-bis(diphenylphosphino)ferrocene)palladium(II) acetone adduct
Uniqueness
Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron is unique due to its specific combination of ligands and metal centers, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different catalytic activities, stability, and selectivity in various reactions. The presence of cyclopentyl and di(propan-2-yl)phosphane ligands, in particular, can influence the compound’s behavior and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H46Cl2FeP2Pd |
---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
LNQIELJTKAPFFW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.